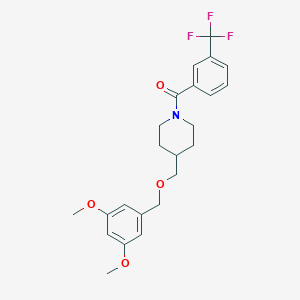

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

The compound "(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" features a piperidine core substituted with a 3,5-dimethoxybenzyloxy methyl group and a 3-(trifluoromethyl)phenyl methanone moiety. While its exact biological activity remains uncharacterized in the provided evidence, structurally related methanone derivatives are known to target receptors such as 5-HT1A or cannabinoid receptors . The trifluoromethyl group likely enhances lipophilicity and metabolic stability, while the dimethoxybenzyl substituent could influence solubility and binding interactions .

Properties

IUPAC Name |

[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLRMOLXFRGCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,5-dimethoxybenzyl group: This step involves the alkylation of the piperidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Final coupling step: The final step involves the coupling of the intermediate with methanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanone Derivatives

Key Observations

In contrast, pyrazoline (Compound A) and pyrrole (Compound D) cores introduce rigidity, which may restrict binding to specific pockets .

Substituent Effects: Halogenated Groups: The target’s trifluoromethyl group offers stronger electron-withdrawing effects and lipophilicity compared to Compound B’s dichlorophenyl or Compound C’s bromophenyl groups . Methoxy/Amino Groups: The target’s 3,5-dimethoxybenzyloxy group may improve solubility compared to Compound D’s trimethoxyphenyl substituent, which could hinder membrane permeability .

Synthesis and Yield :

- Compound A’s cyclo-condensation method achieves higher yields (45–78%) than Compound B’s reductive amination (35%), suggesting scalability challenges for halogenated analogs .

Biological Targets :

- Piperidine-based compounds (target, B, C) show affinity for neurological targets (e.g., 5-HT1A), while pyrrole derivatives (Compound D) target tubulin, indicating structural determinants of activity .

Biological Activity

The compound (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 473.6 g/mol. The structural features include a piperidine ring, a trifluoromethyl group, and a dimethoxybenzyl moiety, which are known to influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H35F3N2O4 |

| Molecular Weight | 473.6 g/mol |

| Key Functional Groups | Piperidine, Trifluoromethyl, Dimethoxybenzyl |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on piperidine derivatives have shown selective toxicity towards neoplastic cells while sparing normal cells. The CC50 values for related compounds often fall within the submicromolar range against malignant cells such as HL-60 and HSC-2 .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with specific biological targets such as receptors or enzymes involved in tumorigenesis. The presence of the trifluoromethyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in modulating neurotransmitter systems or exhibiting anti-inflammatory properties.

Case Studies

- Cytotoxicity Evaluation : A series of piperidine derivatives were tested against human promyelocytic leukemia cells (HL-60). The results indicated that certain analogs displayed markedly higher cytotoxicity compared to traditional chemotherapeutics like melphalan and curcumin .

- Selectivity Index Assessment : In comparative studies, the selectivity index (SI) was calculated for the compound against malignant versus non-malignant cells. Higher SI values indicated a favorable therapeutic window, suggesting potential for clinical applications in oncology .

Synthesis and Characterization

The synthesis of This compound involves several steps:

- Formation of Piperidine Derivative : The piperidine ring is synthesized through standard alkylation reactions.

- Coupling Reaction : The dimethoxybenzyl group is introduced via etherification with appropriate reagents.

- Final Acylation : The trifluoromethyl phenyl group is attached through acylation methods.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.